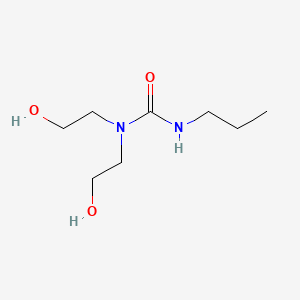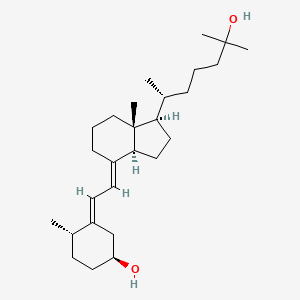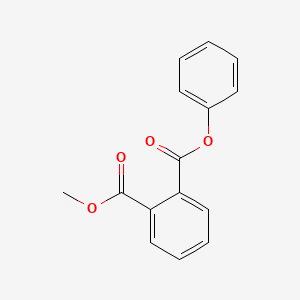
Phthalic acid, methyl phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalic acid, methyl phenyl ester is an organic compound belonging to the class of phthalic acid esters. These esters are widely used in various industrial applications due to their unique chemical properties. This compound is synthesized from phthalic anhydride and methyl phenol through an esterification reaction. This compound is known for its role as a plasticizer, which enhances the flexibility and durability of plastic products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phthalic acid, methyl phenyl ester is typically synthesized through the esterification of phthalic anhydride with methyl phenol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Phthalic anhydride+Methyl phenol→Phthalic acid, methyl phenyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to ensure high yield and efficiency. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Phthalic acid, methyl phenyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to phthalic acid and methyl phenol.
Oxidation: The ester can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Hydrolysis: Phthalic acid and methyl phenol.
Oxidation: Phthalic acid and other oxidation products.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters.
Applications De Recherche Scientifique
Phthalic acid, methyl phenyl ester has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used as a plasticizer in the production of flexible plastics, coatings, and adhesives.
Mécanisme D'action
The mechanism by which phthalic acid, methyl phenyl ester exerts its effects involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions. The exact pathways and molecular targets involved in these interactions are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Phthalic acid, methyl phenyl ester can be compared with other phthalic acid esters, such as:
- Dimethyl phthalate
- Diethyl phthalate
- Dibutyl phthalate
- Di(2-ethylhexyl) phthalate
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its methyl phenyl ester group provides a balance of hydrophobicity and reactivity, making it suitable for various applications where other phthalates may not be as effective.
Propriétés
Numéro CAS |
24923-62-4 |
|---|---|
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
1-O-methyl 2-O-phenyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C15H12O4/c1-18-14(16)12-9-5-6-10-13(12)15(17)19-11-7-3-2-4-8-11/h2-10H,1H3 |
Clé InChI |
LRMNLUTUDDZZAL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1C(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






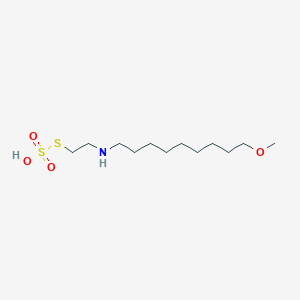
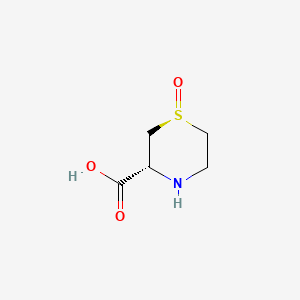
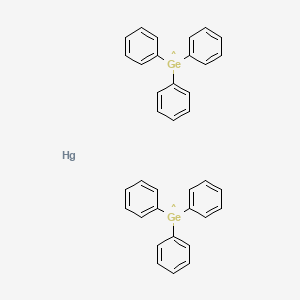
![6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14704251.png)
![Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester](/img/structure/B14704253.png)
![4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14704255.png)
